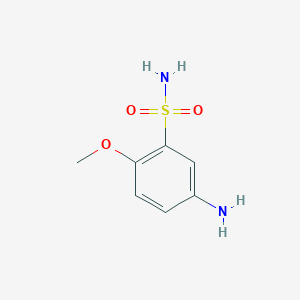

5-Amino-2-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-2-methoxybenzenesulfonamide is a chemical compound with the molecular formula C7H10N2O3S . It is also known as 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide .

Synthesis Analysis

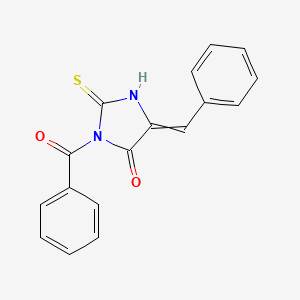

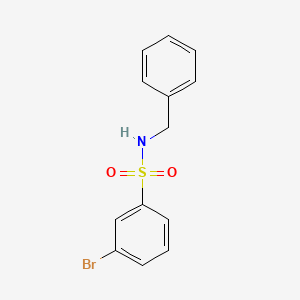

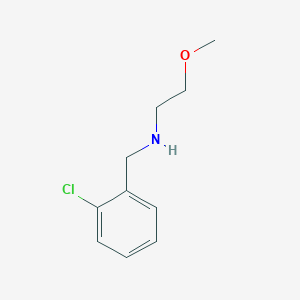

The synthesis of benzenesulfonamide derivatives, including compounds similar to 5-Amino-2-methoxybenzenesulfonamide, has been reported in the literature . The process involves intramolecular cyclization rearrangement reactions of previously prepared chloroacetamide derivatives.Molecular Structure Analysis

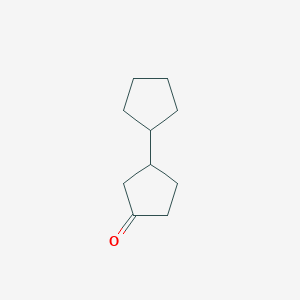

The molecular structure of 5-Amino-2-methoxybenzenesulfonamide consists of a benzene ring substituted with an amino group, a methoxy group, and a sulfonamide group . The exact structure can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-2-methoxybenzenesulfonamide can be determined using various analytical techniques. The compound has a molecular weight of 202.231 Da .Applications De Recherche Scientifique

Pharmaceutical Synthesis

5-Amino-2-methoxybenzenesulfonamide: is a key intermediate in the synthesis of various pharmaceutical compounds. It is particularly significant in the production of Tamsulosin , a medication used to treat benign prostatic hyperplasia (BPH). The compound serves as a building block in the synthesis of Tamsulosin, which operates as a selective blocker of α1-adrenergic receptors in the prostate .

Agricultural Chemistry

In the realm of agriculture, sulfonamide derivatives, including 5-Amino-2-methoxybenzenesulfonamide , can be utilized to create compounds with potential antibacterial properties. These compounds could be explored for their efficacy in treating livestock diseases or protecting crops from bacterial pathogens .

Material Science

The compound’s derivatives are explored in material science for their potential use in creating new materials with unique properties. For instance, they could be used in the development of novel polymers or coatings that require specific sulfonamide functionalities for enhanced performance .

Biochemistry Research

5-Amino-2-methoxybenzenesulfonamide: plays a role in biochemistry research as a precursor in the study of enzyme inhibition. It can be used to synthesize analogs that act as inhibitors for enzymes like carbonic anhydrase, which is significant in understanding and treating conditions like glaucoma and edema .

Environmental Science

Sulfonamides, including 5-Amino-2-methoxybenzenesulfonamide , are studied for their environmental impact, particularly their biodegradability and potential toxicity. Research in this field aims to understand the environmental fate of these compounds and their effects on ecosystems .

Industrial Processes

This compound is also investigated for its role in various industrial chemical processes. It could be used as a catalyst or a reactant in the synthesis of more complex chemical structures, contributing to the efficiency and sustainability of industrial chemical production .

Mécanisme D'action

While the specific mechanism of action for 5-Amino-2-methoxybenzenesulfonamide is not mentioned in the literature, sulfonamides are known to exhibit a range of pharmacological activities. They are often used as antibacterial agents, inhibiting the synthesis of folic acid, which is essential for DNA production in bacteria .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-amino-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYZMIPOAWOHAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397583 |

Source

|

| Record name | 5-Amino-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-methoxybenzenesulfonamide | |

CAS RN |

88508-44-5 |

Source

|

| Record name | 5-Amino-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Aminobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1274329.png)

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)